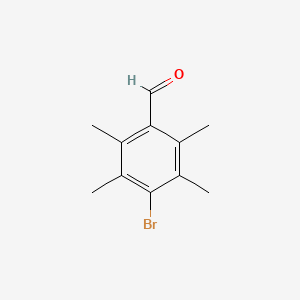

4-Bromo-2,3,5,6-tetramethylbenzaldehyde

Description

Contextualization of Substituted Benzaldehydes in Contemporary Organic Chemistry

Substituted benzaldehydes are a cornerstone class of compounds in modern organic chemistry, serving as versatile building blocks for a vast array of more complex molecules. researchgate.net Their importance stems from the reactivity of the aldehyde functional group, which readily participates in a multitude of chemical transformations. These include condensation reactions to form Schiff bases, Wittig reactions to produce alkenes, and various coupling reactions. mdpi.com The aromatic ring can be functionalized with different substituent groups, which allows for precise tuning of the molecule's electronic properties and steric profile. This adaptability makes substituted benzaldehydes crucial intermediates in fields ranging from medicinal chemistry, where they are used to introduce aryl groups into potential drug molecules, to the synthesis of polymers and other advanced materials. mdpi.comucl.ac.uk

Significance of Brominated Tetramethylbenzaldehydes in Synthetic Design and Material Science

The specific subclass of brominated tetramethylbenzaldehydes, including the titular compound, possesses a unique combination of features that make it significant for specialized applications in synthetic design and material science.

The bromine atom on the aromatic ring is a particularly valuable functional group in synthetic chemistry. It serves as a versatile handle for numerous cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. ucl.ac.uk This allows chemists to connect the benzaldehyde (B42025) core to other molecular fragments, building complex architectures. Brominated aromatic compounds are also integral to material science, where they are used as precursors in the synthesis of polymers and as components in flame retardant materials. acs.orgpinfa.eu The process of bromination and subsequent dehydrobromination can be used to link aromatic compounds, which is a method applied in the preparation of isotropic pitch precursors for carbon fibers. mdpi.com

The presence of four methyl groups on the benzene (B151609) ring introduces significant steric hindrance. researchgate.net This steric bulk can profoundly influence the reactivity of both the aldehyde and the bromine, potentially allowing for selective reactions that might not be possible with less crowded molecules. rsc.org Furthermore, the multiple methyl groups alter the three-dimensional shape and conformational preferences of molecules derived from this scaffold. ucl.ac.uk In material science, such sterically hindered structures can be exploited to control the packing of polymer chains or to create materials with specific thermal or mechanical properties.

Scope and Research Objectives Pertaining to 4-Bromo-2,3,5,6-tetramethylbenzaldehyde

While specific, in-depth research literature on this compound is not widely available, its chemical structure suggests clear research objectives. uni.lu The primary objective for investigating this compound would be to utilize it as a specialized building block for the synthesis of sterically congested and highly substituted aromatic compounds.

The research scope would likely involve a two-pronged synthetic approach:

Reactions of the Aldehyde Group: Investigating condensation reactions with amines to form sterically hindered imines or Schiff bases, and exploring its utility in reactions like the Wittig or aldol (B89426) reactions under forcing conditions that can overcome the steric bulk. rsc.org

Functionalization via the Bromo Group: Employing the bromine atom in palladium-catalyzed cross-coupling reactions to attach various organic substituents. The steric hindrance from the adjacent methyl groups would be expected to influence the efficiency and outcome of these coupling reactions.

The overarching goal would be to leverage this compound's unique steric and electronic properties to construct novel molecules with tailored shapes and functionalities for potential use in medicinal chemistry, ligand design for catalysis, or as monomers for advanced polymers.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 88174-44-1 |

| Molecular Formula | C11H13BrO |

| Molecular Weight | 241.13 g/mol |

| Monoisotopic Mass | 240.01498 Da |

| SMILES | CC1=C(C(=C(C(=C1C=O)C)C)Br)C |

| InChI | InChI=1S/C11H13BrO/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h5H,1-4H3 |

| InChIKey | XLAVJCMGFBXRHR-UHFFFAOYSA-N |

Data sourced from PubChem and ChemicalBook. uni.luchemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,5,6-tetramethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAVJCMGFBXRHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C=O)C)C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460550 | |

| Record name | Benzaldehyde, 4-bromo-2,3,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88174-44-1 | |

| Record name | Benzaldehyde, 4-bromo-2,3,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,3,5,6 Tetramethylbenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-Bromo-2,3,5,6-tetramethylbenzaldehyde identifies two primary strategic disconnections. The most logical disconnection is at the C-CHO bond, which points to a formylation reaction of a 1-bromo-2,3,5,6-tetramethylbenzene precursor. This approach simplifies the synthesis to the preparation of the corresponding aryl halide and the subsequent introduction of the aldehyde group.

A second disconnection can be made at the C-Br bond, suggesting a bromination reaction on a 2,3,5,6-tetramethylbenzaldehyde (B104108) molecule. However, controlling the regioselectivity of bromination on an already functionalized and highly substituted ring can be challenging. Therefore, the most strategically sound retrosynthesis begins with durene (1,2,4,5-tetramethylbenzene), proceeds through bromination to form bromodurene, and concludes with the formylation of this intermediate.

Conventional Synthetic Routes

Conventional methods for synthesizing polysubstituted benzaldehydes often rely on organometallic intermediates or direct formylation of aromatic precursors.

Metal-Halogen Exchange and Subsequent Formylation Approaches

One of the most reliable methods for introducing a formyl group onto an aromatic ring is through the formylation of an aryllithium or arylmagnesium reagent. thieme-connect.dethieme-connect.de This process typically involves a metal-halogen exchange reaction, where an aryl bromide is converted into a highly reactive organometallic species. wikipedia.org

For the synthesis of this compound, this approach would start with a dihalo-substituted precursor, such as 1,4-dibromo-2,3,5,6-tetramethylbenzene (B157619). A selective metal-halogen exchange at one of the bromine positions can be achieved by reacting it with an alkyllithium reagent, such as n-butyllithium, typically at cryogenic temperatures (-78 °C) to prevent side reactions. google.com The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). thieme-connect.dethieme-connect.de Subsequent acidic workup hydrolyzes the intermediate to yield the final aldehyde. The use of aryl bromides is common as they offer a good balance of reactivity and cost-effectiveness. thieme-connect.de

Table 1: Key Components in Metal-Halogen Exchange and Formylation

| Component | Example | Role in Reaction |

| Starting Material | 1,4-dibromo-2,3,5,6-tetramethylbenzene | Source of the aromatic framework and a leaving group (Br) |

| Organometallic Reagent | n-Butyllithium (n-BuLi) | Performs the metal-halogen exchange to generate the nucleophilic aryllithium species |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Aprotic solvent to stabilize the organometallic intermediates |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Electrophile that introduces the formyl group precursor |

| Quenching Agent | Aqueous acid (e.g., HCl) | Hydrolyzes the intermediate to liberate the aldehyde |

Directed Ortho Metalation (DoM) Strategies for Benzaldehyde (B42025) Synthesis

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.frwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho-position. wikipedia.orgchem-station.com Common DMGs include tertiary amides, carbamates, and methoxy (B1213986) groups, which act as Lewis bases to interact with the lithium Lewis acid. wikipedia.orguwindsor.ca

While DoM is a cornerstone of aromatic synthesis, its application to the direct synthesis of this compound is not straightforward. The logical precursor, 1-bromo-2,3,5,6-tetramethylbenzene, lacks a potent DMG to direct metalation selectively to the C4 position. The methyl groups themselves are not strong directing groups for this type of reaction. Therefore, while DoM is a crucial strategy for synthesizing many other substituted benzaldehydes, it is not the most viable pathway for this specific target molecule without introducing and later removing a suitable DMG.

Formylation Reactions of Substituted Aromatic Precursors

Direct formylation of a pre-existing aromatic compound is another classical approach. google.com These reactions introduce a formyl group (-CHO) directly onto the benzene (B151609) ring through electrophilic aromatic substitution. Common methods include:

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. The likely substrate for this reaction would be 1-bromo-2,3,5,6-tetramethylbenzene (bromodurene).

Gattermann-Koch Reaction: This reaction employs carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com It is generally suitable for alkylbenzenes.

Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).

Advanced and Catalytic Synthesis

Modern synthetic chemistry has increasingly moved towards catalytic methods, which often offer higher efficiency, milder reaction conditions, and greater functional group tolerance.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura) for C-C and C-X Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While not a direct formylation method, these reactions can be strategically employed to construct the target molecule.

One potential, albeit multi-step, route could involve a Suzuki-Miyaura cross-coupling reaction. ucl.ac.uk This could be envisioned in a few ways:

Coupling with a Formyl-Equivalent: A precursor like 1,4-dibromo-2,3,5,6-tetramethylbenzene could be converted into a boronic ester at one position. This intermediate could then be coupled with a protected formyl-containing coupling partner under palladium catalysis.

Carbonylative Coupling: A more direct approach involves palladium-catalyzed carbonylation. For instance, 1-bromo-2,3,5,6-tetramethylbenzene could be subjected to a reductive formylation using synthesis gas (a mixture of CO and H₂) with a suitable palladium catalyst and phosphine (B1218219) ligand, such as di-1-adamantyl-n-butylphosphine (cataCXium A). researchgate.net This method directly converts the aryl bromide to the corresponding aldehyde.

These advanced catalytic methods represent a more modern approach to synthesizing complex molecules like this compound, often providing a more efficient route compared to traditional stoichiometric reactions. rug.nlresearchgate.net

Table 2: Components of a Hypothetical Suzuki-Miyaura Cross-Coupling

| Component | Example | Role in Reaction |

| Aryl Halide/Triflate | 1-Bromo-2,3,5,6-tetramethyl-4-(trifluoromethanesulfonyloxy)benzene | Electrophilic coupling partner |

| Organoboron Reagent | Methylboronic acid | Nucleophilic coupling partner to introduce a methyl group |

| Palladium Catalyst | Pd(PPh₃)₄ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron species and participates in the catalytic cycle |

| Solvent | Toluene, Dioxane, Water mixtures | Solubilizes reactants and facilitates the reaction |

Oxidative Pathways to Aldehydes from Methyl-Substituted Aromatics

The direct conversion of a methyl group on a polysubstituted aromatic ring, such as in the precursor 1-Bromo-2,3,5,6-tetramethylbenzene (bromodurene), to an aldehyde is a significant synthetic challenge. The primary difficulty lies in preventing the reaction from proceeding to the more thermodynamically stable carboxylic acid. libretexts.orgyoutube.com While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective for oxidizing alkyl side chains on a benzene ring, they typically result in the formation of a carboxylic acid, provided a benzylic hydrogen is present. libretexts.orgyoutube.com

To achieve the desired aldehyde, more controlled and selective oxidative methods are necessary. The selective oxidation of benzylic C-H bonds can be accomplished using modern catalytic systems that are designed to favor the aldehyde product and prevent over-oxidation. One such effective method involves the use of a NaClO/TEMPO/Co(OAc)₂ system, which has been demonstrated to yield various aromatic aldehydes from alkyl arenes in very good yields. organic-chemistry.org The TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) radical acts as a catalyst to selectively oxidize the benzylic position to the aldehyde under mild conditions.

Another approach involves the direct, yet challenging, catalytic oxidation using molecular oxygen or other green oxidants like hydrogen peroxide. These reactions often require sophisticated catalysts to control the selectivity. organic-chemistry.org The key to these pathways is the precise control of the oxidation potential to halt the reaction at the aldehyde stage, a feat that requires careful selection of catalysts and reaction conditions.

Optimization of Reaction Conditions and Process Intensification

The successful synthesis of this compound with high yield and purity hinges on the rigorous optimization of reaction conditions. Factors such as solvent choice, temperature, and the catalytic system are paramount in directing the reaction toward the desired product and away from byproducts.

Solvent Effects and Temperature Control Strategies

The choice of solvent plays a critical role in the outcome of benzylic oxidation reactions. The solvent can influence catalyst solubility, reactant stability, and even the reaction pathway itself. For instance, in certain photooxidation reactions of benzylic alcohols, dimethyl sulfoxide (B87167) (DMSO) is not merely an inert medium but actively participates in the mechanism to control chemoselectivity and prevent over-oxidation. rsc.org In other catalytic systems, solvents like acetonitrile (B52724) are commonly used due to their ability to solubilize reactants and catalysts effectively at elevated temperatures, such as 80°C. researchgate.net

Temperature control is equally critical for maximizing selectivity. Many oxidation reactions are highly exothermic, and improper temperature management can lead to runaway reactions and the formation of undesirable byproducts, including the over-oxidized carboxylic acid. For some syntheses of related bromo-benzaldehydes, specific, controlled temperature ranges are essential. For example, formylation reactions may be conducted at low temperatures (0°C to 5°C) to ensure high selectivity, while subsequent reaction steps might be performed at elevated temperatures (e.g., 50°C) to drive the reaction to completion. google.com Precise temperature control ensures that the reaction proceeds at an optimal rate while minimizing the activation energy barrier for side reactions.

Catalyst Selection and Ligand Design for Enhanced Selectivity and Yield

The cornerstone of modern selective oxidation is the development of advanced catalyst systems. For the conversion of methyl-substituted aromatics to aldehydes, the catalyst must be able to activate the benzylic C-H bond without promoting further oxidation of the resulting aldehyde.

Recent advancements have focused on transition metal catalysts, including those based on cobalt, ruthenium, and copper. mdpi.com Single-atom catalysts, such as cobalt single atoms supported on nitrogen-doped carbon (Co₁/NC), have shown exceptional performance in the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. rsc.org In such systems, the isolated CoN₄ sites can effectively activate oxygen while facilitating the rapid desorption of the aldehyde product, which is crucial for preventing its subsequent oxidation. rsc.org This principle is directly applicable to the oxidation of bromodurene, where preventing the aldehyde product from remaining on the catalyst surface is key to achieving high selectivity.

Furthermore, the design of ligands surrounding the metal center offers a powerful tool for tuning catalyst activity and selectivity. For example, in cobalt phthalocyanine (B1677752) complexes used for benzyl alcohol oxidation, modifying the electronic and steric properties of the phthalocyanine ligand by altering substituent positions can significantly impact catalytic performance. researchgate.net Similarly, ruthenium (II) carbonyl complexes bearing Schiff-base ligands have been employed for the benzylic C–H oxidation of alkylarenes. mdpi.com The careful design of these ligands can create a specific coordination environment around the metal, influencing substrate binding and product release, thereby enhancing the selectivity for the desired aldehyde.

The table below summarizes findings for various catalytic systems used in the selective oxidation of benzylic positions, illustrating the impact of different catalysts and conditions on product selectivity.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Substrate | Conversion (%) | Aldehyde Selectivity (%) |

| Co₁/NC | O₂ | Toluene | 100 | Benzyl alcohol | 95.2 | ~99.9 |

| Cobalt Phthalocyanine | t-BuOOH | Acetonitrile | 80 | Benzyl alcohol | - | up to 83 |

| MCM-41-CoPc | t-BuOOH | Dichloromethane | 60 | Benzyl alcohol | 57 | 98 |

| NaClO/TEMPO/Co(OAc)₂ | NaClO | Dichloromethane | Room Temp | Alkyl Arenes | - | Very Good Yields |

This table presents data from analogous benzylic oxidation reactions to illustrate the principles of catalyst performance and selectivity. organic-chemistry.orgresearchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2,3,5,6 Tetramethylbenzaldehyde

Electrophilic Aromatic Substitution Reactions on the Tetramethylphenyl Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. msu.edu However, the structure of 4-Bromo-2,3,5,6-tetramethylbenzaldehyde presents unique electronic and steric factors that profoundly influence its susceptibility to such reactions. A key feature of this molecule is the absence of any hydrogen atoms directly attached to the aromatic ring, which makes typical EAS pathways, involving the substitution of a proton, impossible. Any potential electrophilic attack on the ring would necessitate the displacement of one of the existing substituents, a process known as ipso-substitution, which is generally less favorable and requires specific conditions.

The directing effects of the substituents on the benzene (B151609) ring determine the position of a potential electrophilic attack. In this compound, the ring is decorated with four electron-donating methyl groups, one deactivating but ortho-, para-directing bromine atom, and one strongly deactivating, meta-directing aldehyde group. libretexts.orgstudysmarter.co.uk

Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring through an inductive effect and hyperconjugation. They direct incoming electrophiles to the ortho and para positions. studysmarter.co.uk

Bromo Group (-Br): Halogens are a classic example of substituents with competing effects. While they are deactivating due to their strong inductive electron withdrawal, they possess lone pairs of electrons that can be donated to the ring via resonance, directing electrophiles to the ortho and para positions. nih.gov

Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing through both induction and resonance, making the aromatic ring significantly less nucleophilic. This deactivating effect is substantial, and the group directs incoming electrophiles to the meta position.

The cumulative effect of four activating methyl groups is counteracted by the deactivating nature of the bromo and, most significantly, the aldehyde groups. However, the primary impediment to EAS is the lack of a C-H bond on the ring to substitute.

| Substituent | Electronic Effect | Directing Influence |

| -CH₃ (x4) | Activating (Electron Donating) | Ortho, Para |

| -Br | Deactivating (Electron Withdrawing) | Ortho, Para |

| -CHO | Strongly Deactivating (Electron Withdrawing) | Meta |

The presence of four methyl groups, particularly the two positioned ortho to the aldehyde group (at C2 and C6), creates a highly crowded steric environment. This steric bulk physically shields the aromatic ring, severely impeding the approach of potential electrophiles. Even if an ipso-substitution were electronically feasible, the activation energy for such a reaction would be exceptionally high due to steric repulsion between the bulky substituents and the incoming electrophile. Consequently, electrophilic aromatic substitution on the ring of this compound is highly disfavored.

Nucleophilic Addition Reactions at the Carbonyl Center

The most accessible site for chemical transformation in this compound is the electrophilic carbon atom of the aldehyde's carbonyl group. This center readily undergoes nucleophilic addition reactions, although the reaction rates can be tempered by the steric hindrance imposed by the adjacent ortho-methyl groups.

The aldehyde moiety can be readily transformed into other functional groups, such as primary alcohols and amines, through reduction and reductive amination, respectively.

Reduction: The aldehyde can be reduced to a primary alcohol, (4-Bromo-2,3,5,6-tetramethylphenyl)methanol. This transformation is typically achieved with high efficiency using standard reducing agents.

| Reaction | Reagent | Product |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) in Methanol | (4-Bromo-2,3,5,6-tetramethylphenyl)methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) in THF/Ether | (4-Bromo-2,3,5,6-tetramethylphenyl)methanol |

Reductive Amination: This one-pot reaction converts the aldehyde into an amine. organic-chemistry.org The process involves the initial formation of an imine or iminium ion by reacting the aldehyde with an amine (such as ammonia (B1221849) or a primary/secondary amine), followed by in-situ reduction. This method provides a direct pathway to substituted benzylamines. redalyc.org The choice of a mild reducing agent is crucial to avoid reduction of the aldehyde before imine formation.

| Amine Source | Reducing Agent | Product Class |

| Ammonia (NH₃) | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Primary Benzylamine |

| Primary Amine (R-NH₂) | Sodium cyanoborohydride (NaBH₃CN) | Secondary Benzylamine |

| Secondary Amine (R₂NH) | α-picoline-borane | Tertiary Benzylamine |

Since this compound lacks α-hydrogens, it cannot self-condense in Aldol-type reactions. However, it can act as the electrophilic partner in condensation reactions with enolates or other stabilized carbanions.

Aldol (B89426) Condensation: In a crossed or Claisen-Schmidt aldol condensation, this compound can react with a ketone or another aldehyde that possesses α-hydrogens in the presence of a base. rsc.org The reaction would proceed via the formation of an enolate from the partner carbonyl compound, which then attacks the aldehyde carbon of the title compound to form a β-hydroxy carbonyl compound, which may subsequently dehydrate. The steric hindrance from the ortho-methyl groups could potentially lower the reaction yield compared to less substituted benzaldehydes like 4-bromobenzaldehyde. rsc.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group), catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.gov The likely mechanism involves the formation of a carbanion from the active methylene compound, which then adds to the aldehyde carbonyl. Subsequent dehydration yields a stable C=C double bond.

Redox Transformations of the Aldehyde Moiety

The aldehyde group is at an intermediate oxidation state and can be either reduced to an alcohol or oxidized to a carboxylic acid.

Reduction: As discussed in section 3.2.1, the reduction of the aldehyde group to a primary alcohol is a common and high-yielding transformation.

Oxidation: The aldehyde can be readily oxidized to form 4-Bromo-2,3,5,6-tetramethylbenzoic acid. This is a characteristic reaction of aldehydes and can be accomplished using a variety of oxidizing agents. The robust, fully substituted aromatic ring is generally resistant to oxidation under these conditions.

| Reaction | Reagent(s) | Product |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 4-Bromo-2,3,5,6-tetramethylbenzoic acid |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | 4-Bromo-2,3,5,6-tetramethylbenzoic acid |

| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 4-Bromo-2,3,5,6-tetramethylbenzoic acid |

Oxidation to Carboxylic Acids

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For this compound, this would involve the conversion of the formyl group (-CHO) into a carboxylic acid group (-COOH), yielding 4-Bromo-2,3,5,6-tetramethylbenzoic acid. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and Tollens' reagent ([Ag(NH₃)₂]⁺).

However, the steric congestion around the aldehyde group due to the adjacent methyl groups might hinder the approach of the oxidizing agent. This could necessitate harsher reaction conditions, such as higher temperatures or longer reaction times, to achieve a successful conversion. The electronic nature of the polysubstituted benzene ring would also influence the reaction rate.

Table 1: Plausible Reagents for the Oxidation of this compound

| Reagent | Expected Product | General Reaction Conditions | Notes on Potential Steric Effects |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 4-Bromo-2,3,5,6-tetramethylbenzoic acid | Basic, aqueous solution, followed by acidification | Steric hindrance may require elevated temperatures. |

| Jones Reagent (CrO₃/H₂SO₄) | 4-Bromo-2,3,5,6-tetramethylbenzoic acid | Acetone as solvent | The bulky nature of the chromate (B82759) ester intermediate could be sterically disfavored. |

Reduction to Alcohols and Alkanes

The reduction of the aldehyde group in this compound can lead to the formation of either the corresponding primary alcohol, (4-Bromo-2,3,5,6-tetramethylphenyl)methanol, or the complete reduction to an alkane, 1-Bromo-4-methyl-2,3,5,6-tetramethylbenzene.

For the reduction to the alcohol, common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents are generally effective for the reduction of aldehydes. The steric hindrance in this compound is less likely to impede the approach of the small hydride ion compared to bulkier oxidizing agents.

For the complete reduction to the alkane, more vigorous methods such as the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions are typically employed. The choice of method would depend on the compatibility of the substrate with the acidic or basic conditions.

Table 2: Potential Reduction Pathways for this compound

| Reagent/Method | Product | General Reaction Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | (4-Bromo-2,3,5,6-tetramethylphenyl)methanol | Protic solvent (e.g., ethanol, methanol) |

| Lithium Aluminum Hydride (LiAlH₄) | (4-Bromo-2,3,5,6-tetramethylphenyl)methanol | Aprotic solvent (e.g., diethyl ether, THF) |

| Clemmensen Reduction (Zn(Hg), HCl) | 1-Bromo-4-methyl-2,3,5,6-tetramethylbenzene | Strong acid |

Derivatization Strategies for Functional Group Transformations

The aldehyde functionality is a versatile handle for a variety of derivatization reactions, which are crucial for creating diversity in molecular structures.

Formation of Imines, Oximes, and Hydrazones

The reaction of this compound with primary amines, hydroxylamine, or hydrazine (B178648) and its derivatives is expected to yield the corresponding imines (Schiff bases), oximes, and hydrazones. These condensation reactions involve the nucleophilic attack of the nitrogen-containing reagent on the carbonyl carbon, followed by the elimination of a water molecule.

The rate of these reactions can be significantly influenced by the steric environment of the carbonyl group. For this compound, the flanking methyl groups are expected to slow down the rate of imine, oxime, and hydrazone formation compared to a less hindered aldehyde like 4-bromobenzaldehyde. acs.orgmasterorganicchemistry.comthieme-connect.de Acid catalysis is often employed to facilitate these reactions, but careful control of pH is necessary to avoid protonation of the nitrogen nucleophile.

Halogen Exchange Reactions and Cross-Coupling Functionalization

The bromine atom on the aromatic ring of this compound provides a site for halogen exchange and various cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Halogen Exchange Reactions: The bromo group could potentially be exchanged for another halogen, such as iodine, through reactions like the Finkelstein reaction, although this is more common for alkyl halides. Alternatively, metal-halogen exchange, for instance with an organolithium reagent, could generate a reactive organometallic intermediate. However, the presence of the aldehyde group, which is electrophilic, could lead to side reactions with the organolithium species.

Cross-Coupling Functionalization: The bromo substituent makes the compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 4-position of the benzene ring.

However, the steric hindrance from the four methyl groups on the aromatic ring could pose a significant challenge for these transformations. The bulky nature of the substrate may impede the oxidative addition step in the catalytic cycle of the cross-coupling reaction, often requiring specialized catalysts with bulky phosphine (B1218219) ligands or higher reaction temperatures to achieve reasonable yields. researchgate.netrsc.orgorganic-chemistry.org

Table 3: Anticipated Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Expected Product Type | Potential Challenges |

|---|---|---|---|

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Biaryl or styrenyl derivative | Steric hindrance around the C-Br bond. |

| Heck Coupling | Alkene | Substituted alkene | Steric hindrance may affect regioselectivity and yield. |

Advanced Spectroscopic and Structural Elucidation Studies of 4 Bromo 2,3,5,6 Tetramethylbenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

A ¹H NMR spectrum would be essential for identifying the electronic environment of the hydrogen atoms in 4-Bromo-2,3,5,6-tetramethylbenzaldehyde. The spectrum would be expected to show distinct signals for the aldehydic proton and the protons of the four methyl groups. The chemical shift of the aldehyde proton (CHO) would likely appear significantly downfield (typically in the 9-10 ppm range) due to the deshielding effect of the carbonyl group. The methyl groups, being attached to the aromatic ring, would appear further upfield. Due to the molecule's symmetry, the four methyl groups might yield two distinct signals, corresponding to those adjacent to the bromine and those adjacent to the aldehyde group. The integration of these signals would correspond to the number of protons in each unique environment. Coupling patterns, which arise from the interaction of non-equivalent protons on adjacent carbons, would not be expected between the functional groups in this specific molecule due to their separation.

Carbon (¹³C) NMR and Multi-Dimensional NMR Techniques (COSY, HMQC)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct peaks would be expected for the carbonyl carbon of the aldehyde, the four unique aromatic carbons, and the carbons of the methyl groups. The chemical shifts would indicate the nature of each carbon atom.

Multi-dimensional NMR techniques would further elucidate the structure:

COSY (Correlation Spectroscopy): This experiment would reveal any proton-proton couplings. For this molecule, it would primarily confirm the absence of coupling between the aldehydic proton and the methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the correlation between protons and the carbon atoms they are directly attached to. It would definitively link the methyl proton signals to their corresponding methyl carbon signals.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the compound, allowing for the confirmation of its elemental formula, C₁₁H₁₃BrO. The presence of bromine would be evident from the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Analysis of the fragmentation pattern would offer insights into the molecule's stability and structure. Common fragmentation pathways for this type of compound could include:

Loss of the aldehydic proton (M-1).

Loss of the entire aldehyde group (M-29).

Loss of a methyl radical (M-15).

Loss of the bromine atom (M-79/81).

A detailed study would propose specific fragmentation mechanisms based on the observed daughter ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR Spectrum: A strong absorption band characteristic of the C=O stretch of the aldehyde group would be expected around 1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the methyl and aldehyde groups (around 2900-3000 cm⁻¹ and 2700-2800 cm⁻¹, respectively), and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman Spectrum: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

A complete analysis would involve assigning the observed vibrational bands to specific motions of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on:

Bond lengths and angles: Confirming the geometry of the benzene (B151609) ring, the aldehyde group, and the substituents.

Torsional angles: Defining the orientation of the aldehyde and methyl groups relative to the aromatic ring.

Crystal packing: Revealing how the molecules arrange themselves in the crystal lattice and identifying any intermolecular interactions, such as halogen bonding or π-stacking.

Without experimental data from dedicated research, the detailed characterization of this compound remains speculative. The generation of such data would be a prerequisite for a complete and scientifically accurate understanding of this compound.

Computational and Theoretical Investigations of 4 Bromo 2,3,5,6 Tetramethylbenzaldehyde

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a substituted aromatic aldehyde like 4-Bromo-2,3,5,6-tetramethylbenzaldehyde, these methods can provide deep insights into its behavior.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would involve calculating key parameters that describe its stability and reactivity. These parameters typically include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: This would reveal the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic and nucleophilic sites. The electron-withdrawing nature of the bromine atom and the aldehyde group, combined with the electron-donating effects of the four methyl groups, would create a complex and interesting electron density map.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack.

A hypothetical data table of DFT-calculated properties for this molecule might look as follows:

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Ab Initio Methods for Geometric Optimization and Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are ideal for accurately determining the three-dimensional structure of a molecule.

For this compound, geometric optimization would aim to find the most stable arrangement of its atoms in space (the global minimum on the potential energy surface). A key aspect of this would be the conformational analysis of the aldehyde group relative to the tetramethyl-substituted benzene (B151609) ring. Due to steric hindrance from the ortho-methyl groups, the aldehyde group is likely twisted out of the plane of the ring. Ab initio calculations could precisely determine this dihedral angle, as well as bond lengths and angles throughout the molecule.

Reaction Mechanism Predictions via Computational Methods

Computational methods can be used to model chemical reactions, providing insights into how they occur at a molecular level.

Transition State Analysis and Energy Barriers

By modeling a potential reaction involving this compound, researchers could identify the transition state—the highest energy point along the reaction coordinate. Calculating the energy of this transition state relative to the reactants allows for the determination of the activation energy barrier. A lower energy barrier implies a faster reaction rate. This is critical for understanding and optimizing reaction conditions for syntheses involving this compound.

Computational Studies of Selectivity (Regio- and Stereoselectivity)

When a reaction can yield multiple products, computational studies can predict the selectivity. For instance, in a nucleophilic addition to the carbonyl group of this compound, computational modeling could predict the stereoselectivity of the attack (i.e., from which face the nucleophile will approach), which is influenced by the steric bulk of the adjacent methyl groups. Similarly, for reactions involving the aromatic ring, calculations could predict the regioselectivity of, for example, further electrophilic aromatic substitution, although the ring is already fully substituted.

Structure-Reactivity Relationship Elucidation through In Silico Approaches

In silico approaches aim to establish a clear relationship between a molecule's structure and its chemical reactivity. By systematically modifying the structure of this compound in a computational model—for example, by changing the halogen atom or altering the number and position of methyl groups—one could observe the resulting changes in calculated properties like the HOMO-LUMO gap, electrostatic potential, and reaction energy barriers. This would allow for the development of a predictive model for the reactivity of related substituted benzaldehydes, facilitating the rational design of new molecules and synthetic pathways.

Advanced Applications in Organic Synthesis and Materials Science Utilizing 4 Bromo 2,3,5,6 Tetramethylbenzaldehyde

Role as a Key Synthetic Building Block for Complex Organic Molecules

Substituted benzaldehydes are crucial starting materials for a variety of chemical processes. ucl.ac.uk The aldehyde functional group serves as a versatile handle for carbon-carbon bond formation and transformation into other functional groups, while the bromine atom provides a site for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Precursor in Natural Product Synthesis

While specific, widespread applications of 4-bromo-2,3,5,6-tetramethylbenzaldehyde in the total synthesis of natural products are not extensively documented, its structure is inherently valuable for such endeavors. The synthesis of complex natural products often relies on the stepwise assembly of smaller, functionalized fragments. The aldehyde group can participate in fundamental reactions like aldol (B89426) additions, Wittig reactions, and reductive aminations to build out the carbon skeleton. The bromine atom can be utilized in late-stage functionalization steps through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach intricate side chains or to form larger, poly-aromatic systems characteristic of certain natural products. The tetramethyl substitution pattern provides significant steric bulk, which can be exploited to control the stereochemistry of reactions at or near the aromatic ring, a critical aspect of natural product synthesis.

Intermediate in Heterocyclic Compound Formation

Aromatic aldehydes are foundational precursors for the synthesis of a wide array of heterocyclic compounds. semanticscholar.org 3-Formylchromones, a class of aldehyde-containing heterocycles, are themselves key scaffolds for generating more complex heterocyclic systems. semanticscholar.org The aldehyde group of this compound is readily employed in condensation reactions with various nucleophiles to form heterocyclic rings. For example, reaction with amines, hydrazines, or hydroxylamines can lead to the formation of imines, hydrazones, and oximes, which can subsequently cyclize to form nitrogen-containing heterocycles like pyridines, pyrazoles, and isoxazoles.

The bromine atom on the ring adds another layer of synthetic utility, allowing for tandem or sequential reactions. A common strategy involves a condensation reaction at the aldehyde, followed by an intramolecular cross-coupling reaction involving the bromine atom to forge a new ring system. Bromoaldehydes have been shown to be effective starting materials for synthesizing various heterocyclic molecules through palladium-catalyzed reactions. researchgate.net

Below is a table summarizing potential heterocyclic syntheses using this building block.

| Heterocycle Class | Co-reactant(s) | Key Reaction Type(s) | Potential Product Core Structure |

| Pyridines | Ammonia (B1221849), Amines, 1,3-Dicarbonyls | Hantzsch Dihydropyridine Synthesis, Condensation | Substituted Pyridine Ring |

| Quinolines | Anilines, α-Methylene Ketones | Friedländer Annulation, Doebner-von Miller Reaction | Substituted Quinoline Ring |

| Thiazoles | Aminothiophenols | Condensation | Benzothiazole Derivatives |

| Pyrazoles | Hydrazine (B178648) Derivatives | Condensation, Cyclization | N-Aryl Pyrazole Derivatives |

| Isoquinolines | Internal Acetylenes (via imine intermediate) | Palladium-catalyzed Annulation researchgate.net | Tetrahydroisoquinoline Derivatives |

Polymer and Materials Precursor Applications

The distinct functionalities of this compound make it an attractive monomer for the synthesis of specialized polymers and advanced porous materials. The placement of functional groups can determine the ultimate properties of a polymer. nih.gov

Design and Synthesis of Functional Polymers and Dendrimers

Functional polymers and dendrimers are designed with specific reactivity and molecular architecture to control their properties. nih.gov this compound can be incorporated into polymer structures in several ways:

Via the Aldehyde Group: The aldehyde can undergo polymerization reactions, such as condensation with phenols to form phenolic resins or with amines to form polyimines (Schiff bases), which can be subsequently reduced to stable polyamines.

Via the Bromine Atom: The bromine atom is a prime site for forming carbon-carbon bonds via polymerization. For instance, it can be converted into a boronic ester for Suzuki polymerization or used directly in Yamamoto or Stille coupling polymerizations.

As a Pendant Group: The molecule can be attached as a side chain to a pre-existing polymer backbone, where the aldehyde or a derivative thereof can be used for post-polymerization modification, such as cross-linking or attaching other functional molecules.

The bulky tetramethylphenyl moiety imparts significant steric hindrance, which can lead to polymers with increased thermal stability, reduced chain packing, and altered solubility profiles. In dendrimer synthesis, this molecule could serve as a core unit or a branching unit after conversion of the bromine atom into multiple reactive sites.

Covalent Organic Frameworks (COFs) and Porous Materials for Adsorption and Separation

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, making them promising for applications in gas storage and separation. researchgate.net The synthesis of COFs relies on the precise integration of organic building blocks, often through reversible covalent bond formation. researchgate.net Aldehyd-containing molecules are among the most common building blocks for COFs, typically undergoing condensation with amine linkers to form highly stable imine-linked frameworks. researchgate.net

This compound can be envisioned as a key component in COF synthesis:

As a Monofunctional Modulator: Used in small amounts, it can cap the pores or introduce specific functionalities within the COF structure.

As a Primary Building Block: After conversion of the bromine to another reactive group (e.g., another aldehyde or an amine), it could be used as a C2 or C4 symmetric linker.

The presence of the bromine atom offers a unique advantage for post-synthetic modification (PSM). After the COF is constructed, the bromine atoms lining the pores can be chemically transformed into other functional groups, allowing for the fine-tuning of the pore environment for specific adsorption or catalytic applications. The tetramethyl groups would contribute to the framework's rigidity and define the size and shape of the resulting pores.

| Material Type | Role of this compound | Co-monomer Example | Resulting Linkage | Potential Application |

| Imine-linked COF | Monofunctional pore modulator | 1,3,5-Tris(4-aminophenyl)benzene | Imine | Tuning pore properties |

| Porous Aromatic Framework | Monomer (after conversion of -Br) | Benzene-1,4-diboronic acid | C-C (Suzuki Coupling) | Gas Storage (CO2, H2) |

| Functionalized Porous Polymer | Cross-linking agent | Divinylbenzene | Alkyl | Separation Media |

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net A key area within this field is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. rsc.org

The structure of this compound makes it an excellent candidate for a guest molecule. Its key features for host-guest interactions include:

Hydrophobic Core: The tetramethyl-substituted benzene (B151609) ring is bulky and hydrophobic, allowing it to fit snugly into the nonpolar cavities of various host molecules.

Hydrogen Bonding Capability: The aldehyde's oxygen atom can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction.

Common hosts that could encapsulate this molecule include cyclodextrins, calixarenes, and cucurbiturils. nih.govrsc.org The formation of such a host-guest complex can dramatically alter the physicochemical properties of the aldehyde, such as increasing its aqueous solubility or protecting the reactive aldehyde group from the external environment. This encapsulation can be used to control its reactivity, releasing the guest molecule in response to an external stimulus like a change in pH or temperature.

| Host Molecule | Driving Force(s) for Complexation | Potential Effect on Guest |

| β-Cyclodextrin | Hydrophobic interactions, van der Waals forces nih.gov | Increased water solubility, protection of aldehyde group |

| Calix chemicalbook.comarene | π-π stacking, CH-π interactions | Controlled release, conformational restriction |

| Cucurbit[n]uril | Ion-dipole interactions, hydrophobic effects rsc.org | Altered photophysical properties, stabilization |

Design of Molecular Receptors and Sensors

The aldehyde group of this compound can be readily converted into various functional groups capable of participating in non-covalent interactions, which are fundamental to molecular recognition. For instance, it can be transformed into imines, oximes, or hydrazones, which can act as hydrogen bond donors and acceptors. The bromine atom can participate in halogen bonding, a directional interaction that is increasingly utilized in the design of molecular receptors.

The bulky tetramethylphenyl scaffold is a key feature that could be exploited to create well-defined binding cavities. This steric hindrance can enforce a specific conformation upon the receptor, leading to high selectivity for guest molecules of a complementary size and shape. While direct studies on this compound as a molecular receptor precursor are not prominent, the principles of receptor design using substituted aromatic platforms are well-established. The combination of a reactive aldehyde, a halogen bond donor, and significant steric bulk makes it a theoretically attractive building block for creating receptors for neutral molecules or specific ions.

| Functional Group Transformation | Potential Interaction Type | Role of Steric Hindrance |

| Aldehyde to Imine/Oxime | Hydrogen Bonding | Pre-organization of binding site |

| Bromo Substituent | Halogen Bonding | Directional guest coordination |

| Tetramethylphenyl Group | van der Waals forces | Creation of a defined cavity |

Self-Assembly Processes and Crystal Engineering

In the realm of crystal engineering, the predictable and directional nature of intermolecular interactions is paramount. This compound possesses functionalities that can guide the formation of ordered solid-state structures. The bromine atom can form robust Br···O or Br···N halogen bonds, while the aldehyde can engage in C-H···O hydrogen bonds or other weak interactions.

The significant steric hindrance imposed by the four methyl groups would heavily influence the packing arrangements in the crystal lattice. This could potentially lead to the formation of porous structures or specific supramolecular synthons that are not accessible with less substituted benzaldehydes. The interplay between the directional interactions of the bromo and aldehyde groups and the space-filling demands of the tetramethylphenyl core could be strategically used to design crystals with desired topologies and properties. Research on related halogenated aromatic compounds has demonstrated the power of these interactions in controlling solid-state architecture.

Applications in Catalysis as a Ligand Precursor or Component

The aldehyde functionality of this compound serves as a convenient starting point for the synthesis of more complex molecules that can act as ligands for transition metal catalysts. For example, condensation of the aldehyde with chiral amines can produce Schiff base ligands. The steric bulk provided by the tetramethylphenyl group is a critical design element in ligand synthesis, as it can create a specific chiral pocket around the metal center, thereby influencing the stereochemical outcome of a catalytic reaction.

Furthermore, the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach other coordinating groups, leading to the formation of bidentate or polydentate ligands. The resulting ligands would possess a rigid and sterically demanding framework, which is often desirable for achieving high activity and selectivity in catalysis. While specific examples utilizing this compound as a ligand precursor are not readily found in the literature, the synthetic strategies for creating sterically encumbered ligands from functionalized aromatic aldehydes are a cornerstone of modern catalyst design.

| Ligand Synthesis Step | Purpose | Potential Catalytic Application |

| Condensation with amines | Formation of Schiff base ligands | Asymmetric synthesis |

| Cross-coupling at Br site | Introduction of other donor groups | Homogeneous catalysis |

| Reduction of aldehyde | Formation of benzyl (B1604629) alcohol derivatives | Esterification/etherification catalysis |

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

Currently, there is no published research focused on the development of sustainable and greener synthetic methodologies specifically for 4-bromo-2,3,5,6-tetramethylbenzaldehyde. Investigations into eco-friendly catalytic systems, the use of renewable solvents, or energy-efficient reaction conditions for the synthesis of this compound are not available in the existing scientific literature.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of this compound with flow chemistry or automated synthesis platforms has not been documented. There are no published reports on the development of continuous flow processes for its synthesis or its use as a reagent in automated chemical synthesis systems, which are areas of growing interest for improving efficiency and safety in chemical production.

Advanced Materials Applications Beyond Current Scope, Including Smart Materials

There is no available research on the application of this compound in the field of advanced materials. Its potential incorporation into polymers, organic electronics, or the development of smart materials with responsive properties has not been explored in the scientific literature.

Synergistic Approaches Combining Experimental and Computational Studies for Predictive Design

A synergistic approach combining experimental work with computational studies for the predictive design of derivatives or applications of this compound has not been undertaken. There are no publications detailing theoretical calculations of its electronic properties, reactivity, or potential for interaction in biological or material systems.

Q & A

Q. What synthetic methodologies are recommended for high-purity synthesis of 4-Bromo-2,3,5,6-tetramethylbenzaldehyde?

Answer:

- Stepwise Bromination and Methylation: Begin with a pre-methylated benzaldehyde derivative, such as 2,3,5,6-tetramethylbenzaldehyde. Bromination at the 4-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Purity verification via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is essential. Ensure reactions are conducted under inert atmospheres to avoid oxidation of aldehyde groups .

- Yield Optimization: Monitor reaction progress using TLC and adjust stoichiometry of brominating agents to minimize byproducts like di-brominated derivatives.

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of volatile brominated intermediates .

- First Aid:

- Skin Contact: Immediately wash with soap and water for 15 minutes; seek medical attention if irritation persists .

- Eye Exposure: Flush eyes with water for 10–15 minutes and consult an ophthalmologist .

- Storage: Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent aldehyde oxidation and bromine loss .

Q. How can researchers confirm structural integrity and purity of this compound?

Answer:

- Spectroscopic Characterization:

- ¹H/¹³C NMR: Identify methyl groups (δ ~2.3 ppm for CH₃), aldehyde proton (δ ~10.1 ppm), and bromine-induced deshielding in aromatic regions .

- FT-IR: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and absence of OH bands (indicative of hydration byproducts).

- Elemental Analysis: Match experimental C/H/Br percentages to theoretical values (e.g., C: 52.8%, H: 5.0%, Br: 27.6%).

- X-ray Crystallography (if crystalline): Use OLEX2 software for structure refinement and validation of spatial arrangement .

Advanced Research Questions

Q. How can computational chemistry resolve electronic property contradictions in spectroscopic data?

Answer:

- Density Functional Theory (DFT): Apply hybrid functionals (e.g., B3LYP) to model electronic transitions and compare with experimental UV-Vis spectra. Include exact-exchange terms to improve accuracy for bromine’s heavy-atom effects .

- Contradiction Analysis: If NMR chemical shifts conflict with DFT predictions, re-evaluate solvent effects (e.g., chloroform vs. DMSO) using the Polarizable Continuum Model (PCM). Validate with CASSCF calculations for excited-state interactions .

Q. What strategies address instability during long-term storage or catalytic applications?

Answer:

Q. How can this compound be utilized in designing functional materials (e.g., luminescent complexes)?

Answer:

- Coordination Chemistry: React with dipyrrin ligands to form boron-dipyrrinato (BODIPY) analogs. The electron-withdrawing bromine and methyl groups enhance photostability and red-shift emission wavelengths .

- Photophysical Tuning: Adjust methyl substitution patterns to modulate steric effects and π-conjugation. Compare fluorescence quantum yields (Φ) in polar vs. nonpolar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.